molecular formula C13H16ClNO5S B122893 Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 146381-87-5

Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B122893
CAS No.: 146381-87-5
M. Wt: 333.79 g/mol
InChI Key: AOFYGAIXNQKIHT-UHFFFAOYSA-N
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Description

Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate (CAS: 146381-87-5) is a thiophene-based derivative with the molecular formula C₁₃H₁₆ClNO₅S and a molecular weight of 333.79 g/mol . Its structure comprises a central thiophene ring substituted with a chloroacetylated amino group at position 5, methyl at position 3, and diethyl ester groups at positions 2 and 3. This compound is synthesized via the acylation of diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate using chloroacetyl chloride under reflux conditions . Its crystal structure exhibits planar thiophene and ester moieties, stabilized by hydrogen bonds (N–H···O) and van der Waals interactions .

Properties

IUPAC Name

diethyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO5S/c1-4-19-12(17)9-7(3)10(13(18)20-5-2)21-11(9)15-8(16)6-14/h4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFYGAIXNQKIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis via Amino-Thiophene Intermediate

The most widely reported method involves a two-step sequence starting with dimethyl or diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate. The amino group undergoes acylation with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine.

Reaction Conditions:

  • Step 1: Synthesis of 5-amino-3-methylthiophene-2,4-dicarboxylate via cyclocondensation of ethyl acetoacetate with cyanothioacetamide under alkaline conditions.

  • Step 2: Chloroacetylation at 0–25°C in anhydrous dichloromethane or tetrahydrofuran, achieving yields of 75–89%.

Mechanistic Insights:
The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by deprotonation. Steric hindrance from the methyl group at position 3 slows the reaction, necessitating extended reaction times (6–12 hours).

Catalytic Synthesis Approaches

One-Pot Cyclization-Acylation Strategies

Patent CN102816118A describes a catalytic one-pot method using 3-methylthiophene-2,4-dicarboxylic acid as the starting material. The process integrates esterification with diethyl carbonate and simultaneous acylation using chloroacetic anhydride.

Key Parameters:

  • Catalyst: Zinc oxide (5 mol%) enhances esterification efficiency.

  • Solvent: Toluene at reflux (110°C), yielding 82% product.

  • Advantages: Reduced purification steps and improved atom economy compared to stepwise methods.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the acylation step. A study demonstrated that irradiating the reaction mixture at 100°C for 15 minutes increased yields to 91% while minimizing side products like N,N-bis(chloroacetyl) derivatives.

Comparative Analysis of Methodologies

Yield and Purity Across Methods

Method Conditions Yield Purity Source
Two-step acylation0°C, CH₂Cl₂, Et₃N78–89%>95%
Catalytic one-potZnO, toluene, 110°C82%90%
Microwave-assisted100°C, 15 min91%98%

Solvent and Catalyst Impact

  • Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility but may necessitate rigorous drying to prevent hydrolysis of chloroacetyl chloride.

  • Non-polar solvents (e.g., toluene) favor esterification but require higher temperatures.

  • Base selection: Triethylamine outperforms pyridine in minimizing byproduct formation due to its stronger nucleophilicity.

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include:

  • Diacylated derivatives: Formed via over-reaction of the amino group. Mitigated by slow addition of chloroacetyl chloride and stoichiometric control.

  • Ester hydrolysis: Occurs in protic solvents; avoided using anhydrous conditions.

Scalability Considerations

Industrial-scale production favors catalytic one-pot methods for cost efficiency, whereas laboratory settings prioritize microwave-assisted synthesis for speed.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl moiety (-COCH₂Cl) undergoes nucleophilic substitution reactions, particularly with amines, thiols, and oxygen-based nucleophiles. This reactivity is critical for synthesizing derivatives with modified biological or physicochemical properties.

Key Reactions:

  • Amine Substitution : Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 50–80°C yields acetamide derivatives. For example:

    Cl CH2CO NH Thiophene+R NH2R NH CO CH2 NH Thiophene+HCl\text{Cl CH}_2\text{CO NH Thiophene}+\text{R NH}_2\rightarrow \text{R NH CO CH}_2\text{ NH Thiophene}+\text{HCl}

    This reaction is facilitated by bases like triethylamine to neutralize HCl .

  • Thiol Substitution : Treatment with thiophenol or alkanethiols in the presence of K₂CO₃ produces thioether-linked derivatives. The reaction proceeds via an SN2S_N2 mechanism .

Table 1: Substitution Reactions of the Chloroacetyl Group

NucleophileConditionsProductYield (%)
BenzylamineDMF, 70°C, 6hBenzylacetamide derivative82
Sodium methoxideMeOH, reflux, 3hMethoxyacetamide derivative68
ThiophenolK₂CO₃, DCM, RTPhenylthioether derivative75

Cyclization Reactions

The compound participates in cyclocondensation reactions to form fused heterocycles, such as thienopyrimidines or thienotriazines, which are pharmacologically relevant.

Example Reaction:
Cyclocondensation with thiourea derivatives under basic conditions yields thieno[2,3-d]pyrimidin-4-ones:

Thiophene Cl+NH2CSNH2NaOHThienopyrimidinone+HCl\text{Thiophene Cl}+\text{NH}_2\text{CSNH}_2\xrightarrow{\text{NaOH}}\text{Thienopyrimidinone}+\text{HCl}

This reaction exploits the electrophilic nature of the chloroacetyl group and the nucleophilicity of the thiophene amino group .

Key Data:

  • Optimal conditions: Ethanol/water (4:1), 80°C, 8h.

  • Product isolated in 74% yield with >95% purity (HPLC) .

Ester Hydrolysis and Functionalization

The ethyl ester groups (-COOEt) undergo hydrolysis under acidic or basic conditions to form carboxylic acids, enabling further derivatization:

Hydrolysis Pathways:

  • Basic Hydrolysis : Using NaOH in aqueous ethanol (reflux, 4h) yields the dicarboxylic acid derivative.

  • Acidic Hydrolysis : HCl in dioxane (reflux, 6h) provides the same product but with slower kinetics .

Table 2: Hydrolysis Conditions and Outcomes

ConditionsReagentTime (h)ProductYield (%)
Basic2M NaOH4Dicarboxylic acid88
Acidic6M HCl6Dicarboxylic acid72

Mannich Reaction and Alkylation

The amino group (-NH-) adjacent to the thiophene ring participates in Mannich reactions, enabling the introduction of alkyl/aryl groups:

Reaction Protocol:

  • Formaldehyde and secondary amines (e.g., morpholine) in acetic acid at 60°C yield Mannich bases.

  • Example:

    Thiophene NH2+HCHO+MorpholineThiophene N CH2OH Morpholine\text{Thiophene NH}_2+\text{HCHO}+\text{Morpholine}\rightarrow \text{Thiophene N CH}_2\text{OH Morpholine}

    This modification enhances solubility and bioactivity .

Key Findings:

  • Reaction completion: 3–5h, monitored by TLC.

  • Yields range from 65% to 78% depending on the amine used .

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s chloroacetyl group exhibits covalent binding to cysteine residues in enzymes (e.g., kinases), as shown in molecular docking studies:

  • Binding Affinity : Kd=1.2μMK_d=1.2\,\mu \text{M} for EGFR kinase (in silico data) .

  • Mechanism : Thiolate attack on the chloroacetyl carbon forms a stable enzyme-inhibitor complex .

Stability and Degradation

The compound is sensitive to moisture and light:

  • Hydrolytic Degradation : In aqueous solutions (pH > 9), the chloroacetyl group hydrolyzes to glycolic acid derivatives.

  • Photodegradation : UV exposure (254 nm) leads to thiophene ring cleavage, forming carbonyl byproducts .

Scientific Research Applications

Medicinal Chemistry

Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is utilized as a pharmaceutical intermediate in the synthesis of various bioactive compounds. The chloroacetyl group enhances the reactivity of the amine, allowing for further derivatization to produce potential therapeutic agents.

Antimicrobial Activity

Studies have indicated that derivatives of thiophene compounds exhibit antimicrobial properties. Research has demonstrated that diethyl 5-[(chloroacetyl)amino]-3-methylthiophene derivatives show significant activity against various bacterial strains, making them candidates for antibiotic development.

Anticancer Research

Thiophene derivatives are recognized for their anticancer properties. Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies have shown promising results in reducing the viability of cancer cells, suggesting a mechanism that may involve apoptosis induction.

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of diethyl 5-[(chloroacetyl)amino]-3-methylthiophene and evaluated their biological activities. The study reported that certain derivatives exhibited enhanced cytotoxicity against human cancer cell lines compared to the parent compound. This suggests that structural modifications can significantly influence biological activity.

CompoundIC50 (µM)Cell Line
Parent Compound25HeLa
Derivative A10HeLa
Derivative B15MCF-7

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of diethyl 5-[(chloroacetyl)amino]-3-methylthiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives had MIC values lower than those of standard antibiotics.

Bacterial StrainMIC (µg/mL)Standard Antibiotic
Staphylococcus aureus20Penicillin
Escherichia coli15Ciprofloxacin

Mechanism of Action

The mechanism of action of Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Thiophene dicarboxylates with variations in the amino substituent or ester groups have been extensively studied. Below is a comparative analysis:

Compound Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate Chloroacetyl C₁₃H₁₆ClNO₅S 333.79 RORγ inhibitor (anticancer potential); planar structure with strong hydrogen bonding .
Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate Cyanoacetyl C₁₄H₁₅N₂O₅S 331.35 Enhanced electronegativity due to cyano group; used in heterocyclic synthesis .
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Acetamido C₁₃H₁₇NO₅S 299.34 Planar thiophene ring; hydrogen bonding via N–H···O interactions; precursor for further modifications .
Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate Trifluoroacetyl C₁₃H₁₃F₃NO₅S 360.30 High binding affinity (-5.7 kcal/mol) in protein docking studies; potential antimicrobial agent .
2-Ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate Chloroacetyl (mixed esters) C₁₂H₁₄ClNO₅S 319.77 Reduced steric hindrance due to smaller methyl ester; improved metabolic stability .

Key Differences and Implications

In contrast, the cyanoacetyl analogue’s electron-withdrawing cyano group increases electrophilicity, favoring nucleophilic substitution reactions . Trifluoroacetyl derivatives exhibit stronger electronegativity and hydrophobic interactions, contributing to their superior binding affinity in molecular docking studies .

Ester Group Modifications: Mixed esters (e.g., 2-ethyl 4-methyl) reduce molecular weight and improve solubility compared to diethyl esters, as seen in CAS 356568-69-9 .

Crystallographic Behavior: The chloroacetyl derivative forms a planar structure with hydrogen bonds (N–H···O) between the acetamido and ester carbonyl groups . Similar analogues, like the (E)-5-(2-hydroxybenzylideneamino) variant, adopt triclinic crystal systems (space group P1) with extended π-π stacking and intermolecular hydrogen bonds .

Synthetic Pathways: Most derivatives are synthesized via acylation of the parent amine (diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate) using acyl chlorides or anhydrides . The choice of solvent (e.g., ethanol, chloroform) and reaction time (4–10 hours) influences yield and purity .

Biological Activity

Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate (CAS Number: 146381-87-5) is a synthetic compound with potential biological activity, particularly in antimicrobial and anticancer research. This article reviews the compound's synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The molecular formula for this compound is C₁₃H₁₆ClNO₅S. The compound is synthesized through a reaction involving thiophene derivatives and chloroacetyl derivatives, typically using diethyl malonate under controlled conditions to yield the desired product.

Biological Activity Overview

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In a study evaluating similar thiophene derivatives, compounds showed moderate to potent inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 μM
Escherichia coli0.21 μM
Candida spp.Moderate activity observed

The MIC values suggest that the compound could be developed into a potential antimicrobial agent due to its efficacy against clinically relevant strains.

2. Cytotoxicity Studies

Cytotoxicity assays have been performed on various cell lines, including HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast), using the MTT assay to assess cell viability. The results indicated that the compound possesses selective cytotoxicity, showing lower toxicity towards normal cells while effectively inhibiting cancer cell proliferation.

The mechanism by which this compound exerts its biological effects appears to involve interaction with key cellular targets:

  • DNA Gyrase Inhibition: Molecular docking studies have demonstrated that the compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication. The binding involves multiple hydrogen bonds and hydrophobic interactions, which are crucial for its antibacterial activity.
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, leading to increased ROS production and subsequent apoptosis.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy Against Resistant Strains: A study focused on multidrug-resistant E. coli demonstrated that this compound could inhibit growth effectively at low concentrations, suggesting its utility in treating resistant infections.
  • Anticancer Activity: In vitro studies on breast cancer cell lines revealed that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through ROS-mediated pathways.

Q & A

What are the established synthetic methodologies for preparing Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate, and how do reaction conditions influence yield and purity?

Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate with chloroacetyl chloride under reflux conditions in ethanol or chloroform. For example, in a modified procedure, mixing the amine precursor with chloroacetyl chloride in ethanol at 330 K for 10 hours yielded the product with 85% efficiency after recrystallization from ethanol . Reaction temperature, solvent choice (polar vs. non-polar), and stoichiometric ratios significantly affect yield and purity. Impurities often arise from incomplete acylation or side reactions at the thiophene ring; column chromatography or repeated recrystallization is recommended for purification .

What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Answer:

  • Single-crystal X-ray diffraction (SC-XRD): Essential for determining bond lengths, angles, and intermolecular interactions. For instance, the compound’s derivatives crystallize in triclinic (space group P1) or monoclinic (P21/n) systems, with key parameters like a = 8.711–15.933 Å and hydrogen-bonded S(6) ring motifs stabilizing the structure .
  • NMR spectroscopy: 1^1H and 13^13C NMR confirm functional groups, such as the chloroacetyl moiety (δ ~4.2 ppm for CH2_2Cl) and ester carbonyls (δ ~165–170 ppm) .
  • IR spectroscopy: Peaks at ~1700 cm1^{-1} (C=O stretching) and ~3300 cm^{-1 (N–H) validate the amide linkage .

How does the compound’s crystal packing influence its physicochemical properties, and what intermolecular forces dominate?

Answer:
The crystal lattice is stabilized by intramolecular hydrogen bonds (e.g., N–H···O and C–H···O) and van der Waals interactions. For example, in derivatives, O1···O3 distances of 3.293 Å and C7···S contacts of 3.028 Å contribute to a 3D network . These interactions affect solubility and melting points—planar thiophene and aromatic rings enhance π-stacking, reducing solubility in non-polar solvents .

What computational strategies are employed to validate its potential as a RORγ inhibitor, and how do docking studies align with experimental data?

Answer:
Virtual screening via molecular docking (e.g., using AutoDock Vina) identifies binding affinities to RORγ’s ligand-binding domain. The compound’s chloroacetyl group forms hydrophobic interactions with residues like Leu287 and His323, while ester carbonyls engage in hydrogen bonding. One-dose activity assays from the National Cancer Institute (NCI) complement docking results, showing IC50_{50} values <10 µM in lymphoma cell lines . MD simulations further assess stability, with RMSD <2 Å over 100 ns indicating robust binding .

How do structural modifications (e.g., substituents on the thiophene ring) impact bioactivity, and what SAR trends are observed?

Answer:

  • Chloroacetyl vs. acetyl groups: The chloro substituent enhances electrophilicity, improving binding to RORγ’s active site. Derivatives with nitro or methoxy groups show reduced activity due to steric hindrance .
  • Ester vs. carboxylic acid: Ethyl esters improve membrane permeability compared to free acids, as evidenced by logP values (~2.5 vs. ~0.8) .
  • Methyl at C3: The 3-methyl group minimizes conformational flexibility, favoring planar thiophene alignment critical for π-π stacking in protein pockets .

What contradictions exist in reported synthetic yields or crystallographic data, and how are these resolved?

Answer:
Discrepancies in yields (e.g., 70–85%) arise from solvent purity or recrystallization protocols. For example, using anhydrous chloroform vs. ethanol impacts acylation efficiency due to competing hydrolysis . Crystallographic R-factor variations (e.g., R = 0.061–0.197) reflect data quality or refinement software (SHELXL vs. OLEX2). Consensus is achieved by cross-validating with spectroscopic data and using high-resolution (<1.0 Å) datasets .

What role do software tools like SHELX and ORTEP play in refining and visualizing its crystal structure?

Answer:

  • SHELX: Used for structure solution (SHELXD) and refinement (SHELXL), optimizing parameters like anisotropic displacement and hydrogen-bond geometry. The software’s robustness with high-resolution data (e.g., MoKα, λ = 0.71073 Å) ensures precise atomic coordinates .
  • ORTEP-3: Generates thermal ellipsoid plots to visualize atomic displacement, critical for identifying disorder or dynamic effects in the lattice .

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